2-methyl(113C)propanedioic acid
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Overview
Description
Methylmalonic acid-13C4: is a stable isotope-labeled compound, specifically a derivative of methylmalonic acid where four carbon atoms are replaced with the carbon-13 isotope. This compound is often used in scientific research as a tracer in metabolic studies and for the quantification of methylmalonic acid levels in various biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylmalonic acid-13C4 can be synthesized through the carboxylation of labeled malonic acid derivatives. The process typically involves the use of carbon-13 labeled reagents to ensure the incorporation of the isotope into the final product. The reaction conditions often include the use of a strong base, such as sodium hydroxide, and a carbon dioxide source to facilitate the carboxylation reaction .
Industrial Production Methods: Industrial production of methylmalonic acid-13C4 involves large-scale synthesis using similar carboxylation techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Methylmalonic acid-13C4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form methylmalonate.
Substitution: It can undergo nucleophilic substitution reactions where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Methylmalonate.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methylmalonic acid-13C4 is used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways .
Biology: It is used to study the metabolism of methylmalonic acid in biological systems, particularly in the context of vitamin B12 deficiency and related metabolic disorders .
Medicine: Methylmalonic acid-13C4 is used in diagnostic tests to measure methylmalonic acid levels in blood and urine, which can indicate vitamin B12 deficiency .
Industry: In the pharmaceutical industry, it is used in the development and testing of new drugs, particularly those targeting metabolic pathways involving methylmalonic acid .
Mechanism of Action
Methylmalonic acid-13C4 exerts its effects by participating in the same biochemical pathways as natural methylmalonic acid. It is converted to methylmalonyl-CoA, which is then transformed into succinyl-CoA by the enzyme methylmalonyl-CoA mutase. This conversion is crucial for the metabolism of certain amino acids and fatty acids . The labeled compound allows researchers to track these metabolic processes and study the effects of various conditions on methylmalonic acid metabolism .
Comparison with Similar Compounds
Methylmalonic acid: The non-labeled version of the compound.
Malonic acid: A structurally similar compound without the methyl group.
Succinic acid: A related compound in the same metabolic pathway.
Uniqueness: Methylmalonic acid-13C4 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the detailed metabolic pathways and their alterations is crucial .
Biological Activity
2-Methyl(113C)propanedioic acid, also known as methylmalonic acid (MMA), is a dicarboxylic acid that plays a significant role in various biological processes. This compound is particularly important in metabolism, where it serves as an intermediate in the catabolism of certain amino acids and fatty acids. Understanding its biological activity is crucial for elucidating its role in health and disease, particularly in metabolic disorders.
- Molecular Formula : C4H6O4
- Molecular Weight : 118.09 g/mol
- CAS Number : 617-38-1
- IUPAC Name : 2-methylpropane-1,2-dioic acid
Biological Significance
Methylmalonic acid is primarily known for its involvement in energy metabolism. It is produced during the metabolism of branched-chain amino acids and certain fatty acids. The conversion of methylmalonyl-CoA to succinyl-CoA is a critical step facilitated by the enzyme methylmalonyl-CoA mutase, which requires vitamin B12 as a cofactor. A deficiency in this enzyme or vitamin B12 can lead to an accumulation of MMA, resulting in methylmalonic acidemia (MMA).
Metabolic Pathways
- Energy Production : MMA is involved in the Krebs cycle via its conversion to succinyl-CoA, which enters the cycle to contribute to ATP production.
- Amino Acid Metabolism : It participates in the catabolism of valine, isoleucine, and threonine.
- Fatty Acid Metabolism : MMA plays a role in the metabolism of odd-chain fatty acids.
Case Studies and Research Findings
-
Methylmalonic Acidemia :
- A study published in The Journal of Inherited Metabolic Disease highlighted that elevated levels of MMA are associated with metabolic disorders such as methylmalonic acidemia. Patients exhibit neurological symptoms and developmental delays due to toxic accumulation of MMA .
- The research demonstrated that dietary management and supplementation with vitamin B12 can reduce MMA levels and improve clinical outcomes.
-
Neurotoxicity :
- Research indicates that high levels of MMA can lead to neurotoxic effects. A study in Neurobiology of Disease found that MMA exposure resulted in neuronal apoptosis and cognitive deficits in animal models .
- The mechanism involves oxidative stress and mitochondrial dysfunction caused by elevated MMA levels.
- Role as a Biomarker :
Table: Summary of Biological Activities
The biological activity of this compound primarily revolves around its role as a substrate in metabolic pathways. The enzyme methylmalonyl-CoA mutase catalyzes the conversion of methylmalonyl-CoA to succinyl-CoA, a reaction that is essential for proper energy production and metabolic function. Disruption of this pathway due to genetic defects or nutritional deficiencies leads to significant health issues.
Properties
CAS No. |
1173019-21-0 |
---|---|
Molecular Formula |
C4H6O4 |
Molecular Weight |
119.08 g/mol |
IUPAC Name |
2-methyl(113C)propanedioic acid |
InChI |
InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8)/i3+1 |
InChI Key |
ZIYVHBGGAOATLY-LBPDFUHNSA-N |
Isomeric SMILES |
CC(C(=O)O)[13C](=O)O |
Canonical SMILES |
CC(C(=O)O)C(=O)O |
Origin of Product |
United States |
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